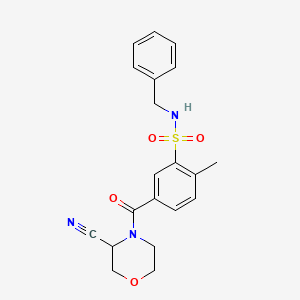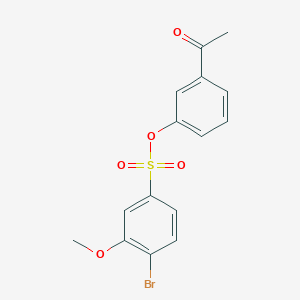![molecular formula C15H18N2O6S B2861496 N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3,5-dimethylisoxazole-4-sulfonamide CAS No. 1421443-06-2](/img/structure/B2861496.png)
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3,5-dimethylisoxazole-4-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3,5-dimethylisoxazole-4-sulfonamide” is a derivative of benzo[d][1,3]dioxol-5-yl, which is a key component in many potent drugs . The benzo[d][1,3]dioxol-5-yl group has been found in potent cyclooxygenase inhibitors, anti-convulsant, antioxidants, anti-inflammatory agents, analgesic, anti-microbial, anti-tubercular, antiviral, schistosomiasis, anti-platelet and anti-tumoral activities .
Synthesis Analysis
The synthesis of benzo[d][1,3]dioxol-5-yl derivatives often involves the use of computer-aided drug discovery approaches . A series of N-(benzo[d][1,3]dioxol-5-yl)-2-(one-benzylthio) acetamides were designed and synthesized . The Schiff base method is also commonly used for the synthesis of organic NLO materials .Molecular Structure Analysis
The molecular structure of benzo[d][1,3]dioxol-5-yl derivatives can be determined using various techniques such as Single-Crystal X-ray Diffraction (SCXRD), FT-IR, FT-Raman, UV–Visible, proton (1H) and carbon (13C) NMR . The structure can also be resolved by determining the functional groups from FT-IR and FT-Raman spectra .Chemical Reactions Analysis
The chemical reactions involving benzo[d][1,3]dioxol-5-yl derivatives are often studied using various spectroscopic techniques and density functional theory calculations . The HOMO–LUMO energy gap can establish the charge transition contained by the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of benzo[d][1,3]dioxol-5-yl derivatives can be predicted using various in silico tools . These tools can calculate various molecular properties relevant to drug motifs which includes the prediction of ADME properties, BBB penetration and solubility .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
Sulfonamide-derived compounds, including those similar to the mentioned chemical, have been synthesized and characterized for their structural properties. For instance, Chohan and Shad (2011) described the synthesis of sulfonamide-derived ligands and their transition metal complexes, emphasizing the importance of their structural elucidation through various analytical techniques, such as magnetic susceptibility, conductivity measurements, and X-ray diffraction. These compounds exhibited moderate to significant antibacterial and antifungal activities, highlighting their potential in antimicrobial applications (Chohan & Shad, 2011).
Biological Activities and Potential Therapeutic Applications
Antimicrobial Activity
The antimicrobial potential of sulfonamide compounds, including their ability to combat bacterial and fungal infections, has been a significant area of interest. For example, novel synthesis approaches have led to the creation of 3,4-diarylisoxazole analogues of valdecoxib, demonstrating the versatility of sulfonamide derivatives in designing selective inhibitors for various biological targets (Di Nunno et al., 2004).
Anticancer Activity
Some sulfonamide derivatives have been evaluated for their anticancer activity, revealing their potential as therapeutic agents against various cancer cell lines. For instance, glycoconjugate benzene sulfonamides have shown to inhibit carbonic anhydrase isozymes, which are overexpressed in hypoxic tumors, suggesting their use in cancer therapies (Wilkinson et al., 2006).
Enzyme Inhibition
The inhibition of carbonic anhydrase enzymes by sulfonamide derivatives has been explored for potential applications in treating various conditions, including glaucoma and edema. For example, a novel class of carbonic anhydrase inhibitors featuring glycoconjugate benzene sulfonamides has been synthesized, demonstrating their ability to selectively inhibit specific isozymes of carbonic anhydrase, which could lead to new therapeutic strategies (Wilkinson et al., 2006).
Eigenschaften
IUPAC Name |
N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O6S/c1-9-15(10(2)23-17-9)24(19,20)16-6-5-12(18)11-3-4-13-14(7-11)22-8-21-13/h3-4,7,12,16,18H,5-6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZPUBWLSCLIQFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NCCC(C2=CC3=C(C=C2)OCO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3,5-dimethylisoxazole-4-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-3-thienyl}-N-ethyl-4-methoxybenzenesulfonamide](/img/structure/B2861413.png)
![2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/no-structure.png)
![2-benzyl-2,6-diazaspiro[3,5]nonane 2HCl](/img/structure/B2861416.png)



![2-[(2-ethylquinazolin-4-yl)oxy]-N-(4-fluorophenyl)acetamide](/img/structure/B2861422.png)





![tert-Butyl 1-formyl-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B2861435.png)
